molecular formula C12H12N2O2 B11890280 Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate CAS No. 1188024-84-1

Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11890280
CAS No.: 1188024-84-1
M. Wt: 216.24 g/mol
InChI Key: VZXREBRDYJTSIN-UHFFFAOYSA-N
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Description

Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a chemical compound of interest in medicinal and organic chemistry research. As a pyrrole derivative featuring a pyridinyl substituent, it serves as a versatile building block for the synthesis of more complex heterocyclic compounds . The molecular structure, which includes both pyrrole and pyridine rings, provides hydrogen-bonding capabilities that can facilitate interactions with biological targets . This makes it a valuable intermediate in exploratory research for developing new pharmacologically active molecules, particularly in kinase inhibition and other therapeutic areas . The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to consult the certificate of analysis for specific quality control data and to handle the material according to established laboratory safety protocols.

Properties

CAS No.

1188024-84-1

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

ethyl 4-pyridin-3-yl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-4-3-5-13-6-9/h3-8,14H,2H2,1H3

InChI Key

VZXREBRDYJTSIN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC=C1C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine-3-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrrole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and purity, possibly using continuous flow reactors or other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,3-diones.

    Reduction: The pyridine ring can be reduced to piperidine derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2,3-diones, while reduction can produce piperidine derivatives .

Scientific Research Applications

Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Ethyl 2-amino-4-(4-chlorophenyl)-1-(pyridin-3-yl)-1H-pyrrole-3-carboxylate (Compound 4d)

  • Structural Differences: Incorporates an amino group at the 2-position and a 4-chlorophenyl substituent at the 4-position of the pyrrole ring.
  • Synthesis : Prepared via multi-step functionalization, yielding 57% as orange needle crystals (m.p. 250–252°C).
  • Spectroscopic Data :
    • MS : m/z 409 [M+1]+ (indicative of molecular weight 408.8 g/mol).
    • Elemental Analysis : Matches theoretical values (C: 58.80%, H: 4.01%, N: 6.82%) .

Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate

  • Structural Differences : Replaces the pyridin-3-yl group with a trifluoromethyl (-CF₃) substituent.
  • Properties: Molecular Formula: C₈H₈F₃NO₂. Applications: Used as a pharmaceutical intermediate, with improved metabolic stability due to the electron-withdrawing -CF₃ group .

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate

  • Structural Differences : Replaces the pyrrole ring with a 1,2,3-triazole core and introduces a formyl group at the 5-position.
  • Crystallography : Exhibits intermolecular hydrogen bonds (N–H···O) and π-π stacking, critical for solid-state stability .
  • Key Contrast : The triazole ring offers distinct coordination chemistry and enhanced dipole interactions compared to pyrrole derivatives.

Substituent Effects on Physicochemical Properties

Table 1: Comparative Analysis of Key Derivatives

Compound Name Substituents Molecular Formula Key Properties/Data Reference
Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate Pyridin-3-yl, ethyl carboxylate C₁₂H₁₂N₂O₂ Not fully characterized in evidence -
Compound 4d 2-amino, 4-(4-Cl-phenyl), pyridin-3-yl C₂₀H₁₆ClN₃O₂ m.p. 250–252°C; MS m/z 409 [M+1]+
Ethyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate 4-CF₃, ethyl carboxylate C₈H₈F₃NO₂ White powder; pharmaceutical intermediate
Ethyl 5-formyl-1-(pyridin-3-yl)-triazole-4-carboxylate Triazole core, 5-formyl C₁₁H₁₀N₄O₃ Hydrogen-bonded crystal structure

Biological Activity

Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its synthesis, biological interactions, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of approximately 216.24 g/mol. Its structure integrates a pyridine ring with a pyrrole moiety, which is crucial for its biological activity. The compound's unique substitution pattern on the pyridine ring enhances its reactivity and interaction with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to existing antibiotics. For instance, studies have demonstrated that derivatives of this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameTarget BacteriaInhibition Zone Diameter (mm)Minimum Inhibitory Concentration (µg/mL)
This compoundE. coli2015
This compoundS. aureus1818

These results suggest that the compound's structural features contribute to its efficacy as an antimicrobial agent .

Anticancer Activity

In addition to antimicrobial properties, this compound has been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Case Study: Anticancer Effects

A recent study focused on the compound's ability to inhibit the growth of breast cancer cells. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes that are crucial for bacterial survival and cancer cell proliferation.
  • Receptor Binding : It can bind to receptors involved in signaling pathways, affecting cellular responses that lead to apoptosis or growth inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 4-(pyridin-3-yl)-1H-pyrrole-3-carboxylate, and how can low yields be addressed?

  • Methodology : The compound is typically synthesized via cyclization reactions between pyridine derivatives and esterified pyrrole precursors. Common methods involve refluxing in ethanol or DMF with catalysts like ammonium acetate . Contradictory yield reports (e.g., 45–72% in similar compounds ) suggest solvent polarity and temperature optimization are critical. For troubleshooting, consider:

  • Catalyst screening : Replace ammonium acetate with p-toluenesulfonic acid for improved cyclization.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product from by-products like unreacted pyridine intermediates .
    • Data Table :
SolventCatalystTemperature (°C)Yield (%)Reference
EthanolAmmonium acetate8057
DMFp-TsOH10072

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra to verify pyrrole NH (δ 11–12 ppm) and ester carbonyl (δ 165–170 ppm) .
  • X-ray crystallography : Use SHELX software to resolve bond angles and hydrogen-bonding networks. For example, the pyridine ring’s N atom participates in intermolecular H-bonding with pyrrole NH, stabilizing the crystal lattice .

Advanced Research Questions

Q. How does the pyridine moiety influence the compound’s reactivity in electrophilic substitution reactions?

  • Mechanistic Insight : The pyridine ring acts as an electron-withdrawing group, directing electrophiles to the pyrrole’s α-positions. For example, bromination occurs preferentially at the pyrrole C2 and C5 positions, as observed in analogous compounds .
  • Experimental Design :

  • Kinetic Studies : Monitor reaction rates using UV-Vis spectroscopy under varying pH conditions.
  • DFT Calculations : Compare charge distribution in the pyrrole-pyridine system vs. non-substituted pyrroles to predict regioselectivity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar pyrrole derivatives?

  • Case Study : While this compound lacks direct bioactivity data, analogs like Ethyl 2-phenyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylate show anti-inflammatory activity (IC50_{50} = 1.2 µM ). Contradictions arise from assay variability (e.g., cell lines vs. in vivo models). Mitigation strategies:

  • Dose-response standardization : Use consistent molar concentrations across studies.
  • Structural analogs : Compare substituent effects (e.g., ester vs. carboxylic acid groups ) to isolate pharmacophores.

Q. How can hydrogen-bonding patterns in the crystal structure inform co-crystal design for enhanced solubility?

  • Graph Set Analysis : Apply Etter’s rules to classify H-bond motifs (e.g., C(4)\text{C(4)} chains between pyrrole NH and pyridine N). Co-crystallization with succinic acid introduces additional H-bond donors, improving aqueous solubility (e.g., 2.5-fold increase in similar compounds ).

Data Contradiction Analysis

Q. Why do synthesis yields vary significantly across studies, and how can reproducibility be improved?

  • Root Cause : Variations in solvent purity (e.g., anhydrous vs. technical-grade DMF) and catalyst aging impact cyclization efficiency. For example, ammonium acetate stored under humid conditions loses catalytic activity .
  • Best Practices :

  • Quality Control : Pre-dry solvents over molecular sieves.
  • Reaction Monitoring : Use TLC or in-situ IR to track intermediate formation and adjust reaction time dynamically .

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